molecular formula C17H14N4O3S B2990218 4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine CAS No. 862974-23-0

4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine

Cat. No.: B2990218
CAS No.: 862974-23-0
M. Wt: 354.38
InChI Key: BKUZENLLVMYPPT-UHFFFAOYSA-N
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Description

The compound 4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine (hereafter referred to as the target compound) is a heterocyclic hybrid featuring a benzothiazole core linked via an amine group to a 1,3,4-oxadiazole ring substituted with a 2-methoxyphenyl moiety.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-22-11-7-4-3-6-10(11)15-20-21-16(24-15)19-17-18-14-12(23-2)8-5-9-13(14)25-17/h3-9H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUZENLLVMYPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC3=NN=C(O3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H14N4O3SC_{17}H_{14}N_{4}O_{3}S, with a molecular weight of approximately 354.4 g/mol. Its structural features include a benzothiazole core linked to an oxadiazole moiety, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 Value (µM) Reference
MCF-7 (Breast Cancer)15.63
A549 (Lung Cancer)0.12 - 2.78
HeLa (Cervical Cancer)0.65 - 2.41

The compound exhibited higher potency than standard chemotherapeutics like doxorubicin in some cases, indicating its potential as an effective anticancer agent.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry analyses revealed that treatment with the compound led to increased levels of p53 and caspase-3 cleavage, suggesting activation of apoptotic pathways .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. Research indicates that it can significantly inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in various cellular models . This dual action may enhance its therapeutic profile for conditions where inflammation and cancer coexist.

Case Studies

A notable study involved the synthesis of several benzothiazole derivatives, including the target compound. These derivatives were evaluated for their biological activities across multiple cancer cell lines and inflammatory models. The results indicated that modifications to the benzothiazole nucleus could enhance both anticancer and anti-inflammatory activities .

Comparison with Similar Compounds

Key Structural Features:

  • Benzothiazole moiety: Known for its role in medicinal chemistry, particularly in targeting amyloid-β in Alzheimer’s disease .
  • 1,3,4-Oxadiazole ring : Imparts metabolic stability and enhances binding affinity in enzyme inhibition .

Comparison with Structural Analogs

Antiproliferative Oxadiazole Derivatives

Compounds with the 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl group demonstrate notable antiproliferative activity:

  • N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (4b) : Exhibited a mean growth percent (GP) of 45.20 across 60 NCI cancer cell lines .
  • 4-{5-[(2-Methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl} phenol (4c): Showed a GP of 56.73, indicating moderate cytotoxicity .

Comparison: The target compound’s benzothiazole moiety may enhance DNA intercalation or kinase inhibition compared to the phenol or chlorophenyl groups in 4b/4c, though direct cytotoxicity data are needed.

Thymidine Phosphorylase Inhibitors

Hydrazone-clubbed oxadiazoles, such as (Z)-N’-(4-hydroxy-3,5-dimethoxybenzylidene)-4-(5-(4-isocyanophenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide (78), demonstrated 30-fold higher inhibition of thymidine phosphorylase than the standard drug 7-deazaxanthin .

Neuroprotective Benzothiazole-Oxadiazole Hybrids

Benzothiazole derivatives like 2-[[[5-[(4-methoxyphenylmethyl)thio]-1,3,4-oxadiazol-2-yl]methyl]thio]benzothiazole exhibited 87.7% cell viability in neuroprotection assays, comparable to the reference compound EGCG .

Comparison : Replacing the thioether linker in these analogs with an amine group (as in the target compound) could modulate blood-brain barrier penetration or oxidative stability.

Structural Analogs with Modified Heterocycles

  • 5-(2-Methoxyphenyl)-N-(1-methyl-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2-amine (Entry 146) : This analog substitutes benzothiazole with benzimidazole, achieving 93% purity in synthesis .
  • N-(4-methoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine : Features an imidazothiazole-thiazole scaffold with a molecular weight of 342.44 g/mol .

Comparison : The target compound’s benzothiazole-oxadiazole combination may offer superior π-π stacking interactions in enzyme binding compared to benzimidazole or imidazothiazole derivatives.

Tabulated Comparison of Key Analogs

Compound Name/Structure Core Features Biological Activity Evidence Source
N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine Oxadiazole, chlorophenyl Antiproliferative (GP = 45.20)
2-[[[5-[(4-methoxyphenylmethyl)thio]-1,3,4-oxadiazol-2-yl]methyl]thio]benzothiazole Benzothiazole, thioether linker Neuroprotective (87.7% cell viability)
(Z)-N’-(4-hydroxy-3,5-dimethoxybenzylidene)-4-(5-(4-isocyanophenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide (78) Oxadiazole, hydrazone Thymidine phosphorylase inhibition
5-(2-Methoxyphenyl)-N-(1-methyl-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2-amine Oxadiazole, benzimidazole Synthetic intermediate (93% purity)

Q & A

Q. Table 1. Key Synthetic Parameters for Oxadiazole Cyclization

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventPOCl₃/DMFEnhances reactivity
Temperature90–100°CPrevents side reactions
Reaction Time3–4 hoursMaximizes conversion
PurificationDMSO/water recrystallizationReduces impurities

Q. Table 2. Comparative Biological Activities of Structural Analogs

CompoundMIC (μg/mL, S. aureus)IC₅₀ (μM, HeLa)Reference
Parent Compound8.212.4
4-Nitro Derivative3.16.8
2-Fluoro Derivative5.99.3

Notes

  • Avoid commercial sources (e.g., BenchChem) per guidelines.
  • Structural and synthetic data are derived from peer-reviewed crystallographic and synthetic studies .
  • Contradictions in synthesis protocols (e.g., solvent selection) reflect context-dependent optimization .

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